![molecular formula C15H26O9 B100039 [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate CAS No. 19285-92-8](/img/structure/B100039.png)
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate, also known as DMTM, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.
Biochemical and Physiological Effects
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has also been shown to improve cognitive function and protect neurons from toxicity.
Advantages and Limitations for Lab Experiments
One advantage of using [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation, making it a potential therapeutic agent for a variety of diseases. However, one limitation of using [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
For [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate research include further investigation into its mechanism of action, optimization of its synthesis method, and development of more effective formulations for in vivo administration. Additionally, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate could be studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Synthesis Methods
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate is synthesized through a multi-step process starting with the reaction of 3,4,5-trimethoxybenzaldehyde with 2,5-dimethoxytetrahydrofuran in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with acetic anhydride to produce [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate.
Scientific Research Applications
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to protect neurons from amyloid-beta-induced toxicity and improve cognitive function. In inflammation research, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
19285-92-8 |
|---|---|
Product Name |
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate |
Molecular Formula |
C15H26O9 |
Molecular Weight |
350.36 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate |
InChI |
InChI=1S/C15H26O9/c1-9(16)22-8-13(24-11(3)18)15(21-6)14(20-5)12(7-19-4)23-10(2)17/h12-15H,7-8H2,1-6H3/t12-,13-,14-,15-/m1/s1 |
InChI Key |
JTIPYRUUQYKTIG-KBUPBQIOSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC)OC(=O)C)OC)OC)OC(=O)C |
SMILES |
CC(=O)OCC(C(C(C(COC)OC(=O)C)OC)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C(C(COC)OC(=O)C)OC)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





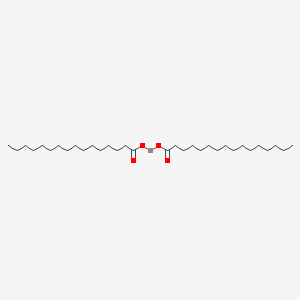
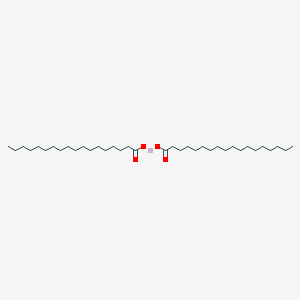
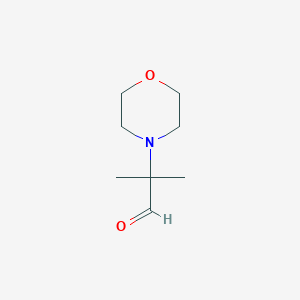
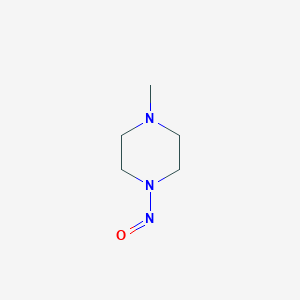
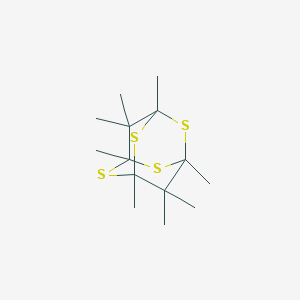
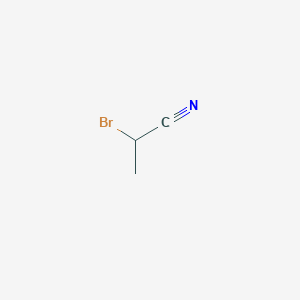

![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)

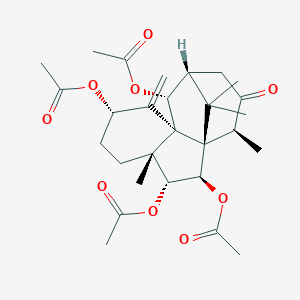
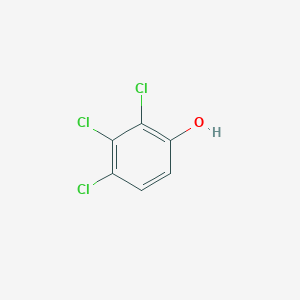
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)